molecular formula C4H7F2N B12819688 (3S,4S)-3,4-difluoropyrrolidine

(3S,4S)-3,4-difluoropyrrolidine

Cat. No.: B12819688
M. Wt: 107.10 g/mol
InChI Key: PHFTVEADDMICLE-IMJSIDKUSA-N
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Description

(3S,4S)-3,4-difluoropyrrolidine is a chiral fluorinated pyrrolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3,4-difluoropyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric addition of fluorine atoms to a pyrrolidine precursor. This can be achieved through various fluorination reactions, such as electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) or nucleophilic fluorination using diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to achieve high enantioselectivity. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of undesired by-products.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3,4-difluoropyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as azides or nitriles.

Scientific Research Applications

(3S,4S)-3,4-difluoropyrrolidine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.

    Industry: this compound is used in the production of agrochemicals and pharmaceuticals, where its chiral properties are advantageous.

Mechanism of Action

The mechanism of action of (3S,4S)-3,4-difluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3,4-difluoropyrrolidine: The enantiomer of (3S,4S)-3,4-difluoropyrrolidine with different stereochemistry.

    3,4-difluoropyrrolidine: A non-chiral version of the compound without specific stereochemistry.

    3-fluoropyrrolidine: A related compound with only one fluorine atom.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in drug design and synthesis.

Properties

Molecular Formula

C4H7F2N

Molecular Weight

107.10 g/mol

IUPAC Name

(3S,4S)-3,4-difluoropyrrolidine

InChI

InChI=1S/C4H7F2N/c5-3-1-7-2-4(3)6/h3-4,7H,1-2H2/t3-,4-/m0/s1

InChI Key

PHFTVEADDMICLE-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)F)F

Canonical SMILES

C1C(C(CN1)F)F

Origin of Product

United States

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